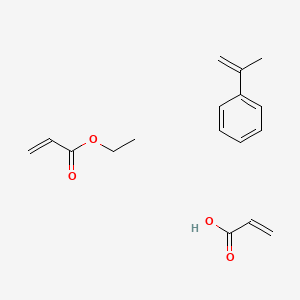
Ethyl prop-2-enoate;prop-2-enoic acid;prop-1-en-2-ylbenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene is a complex polymer known for its versatile applications in various industries. This compound is formed by the polymerization of 2-propenoic acid, ethyl 2-propenoate, and (1-methylethenyl)benzene, resulting in a material with unique chemical and physical properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene typically involves free radical polymerization. This process is initiated by free radicals generated from initiators such as azo compounds or peroxides. The polymerization is carried out in a solvent, often under controlled temperature and pressure conditions to ensure the desired molecular weight and polymer structure .
Industrial Production Methods
In industrial settings, the production of this polymer is scaled up using continuous polymerization processes. These processes involve the continuous addition of monomers and initiators into a reactor, where the polymerization occurs. The resulting polymer is then separated, purified, and processed into its final form .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene can undergo various chemical reactions, including:
Oxidation: The polymer can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the polymer’s properties by altering its functional groups.
Substitution: The polymer can undergo substitution reactions, where functional groups are replaced by other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can introduce new functional groups into the polymer, enhancing its properties .
Applications De Recherche Scientifique
2-Propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various chemical compounds and materials.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in drug delivery systems and as a component in medical devices.
Industry: Applied in coatings, adhesives, and other industrial products due to its unique properties
Mécanisme D'action
The mechanism by which 2-propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene exerts its effects involves interactions with various molecular targets and pathways. The polymer’s functional groups can interact with biological molecules, influencing cellular processes and pathways. These interactions can be tailored by modifying the polymer’s structure, allowing for specific applications in medicine and industry .
Comparaison Avec Des Composés Similaires
Similar Compounds
Poly(methyl methacrylate): A similar polymer with different monomer units, known for its transparency and strength.
Poly(acrylic acid): Another related polymer with different properties and applications.
Styrene-acrylic acid copolymer: A copolymer with similar monomers but different ratios and properties
Uniqueness
2-Propenoic acid, polymer with ethyl 2-propenoate and (1-methylethenyl)benzene stands out due to its unique combination of monomers, which impart specific chemical and physical properties. This makes it suitable for a wide range of applications, from industrial products to medical devices .
Propriétés
Numéro CAS |
58639-86-4 |
|---|---|
Formule moléculaire |
C17H22O4 |
Poids moléculaire |
290.4 g/mol |
Nom IUPAC |
ethyl prop-2-enoate;prop-2-enoic acid;prop-1-en-2-ylbenzene |
InChI |
InChI=1S/C9H10.C5H8O2.C3H4O2/c1-8(2)9-6-4-3-5-7-9;1-3-5(6)7-4-2;1-2-3(4)5/h3-7H,1H2,2H3;3H,1,4H2,2H3;2H,1H2,(H,4,5) |
Clé InChI |
UOLGPBDHRYLNCG-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C=C.CC(=C)C1=CC=CC=C1.C=CC(=O)O |
Numéros CAS associés |
58639-86-4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




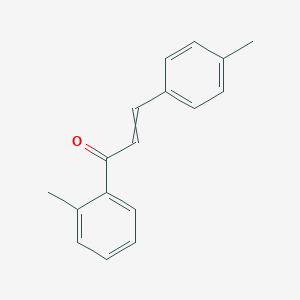

![2,2'-({4-[2-(5H-Tetrazol-5-ylidene)hydrazinyl]phenyl}azanediyl)di(ethan-1-ol)](/img/structure/B14613286.png)

![N-{1-[(E)-Ethyldiazenyl]ethyl}azepan-1-amine](/img/structure/B14613294.png)
![1-[2-(4-Chlorophenyl)propyl]imidazole;nitric acid](/img/structure/B14613301.png)
![Phenol, 2,6-bis(1,1-dimethylethyl)-4-[1-methyl-1-(phenylsulfonyl)ethyl]-](/img/structure/B14613313.png)
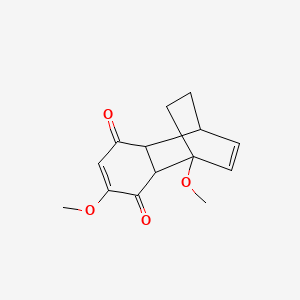
![Methanone, (4-ethoxy-1H-pyrazolo[3,4-b]pyridin-5-yl)phenyl-](/img/structure/B14613323.png)
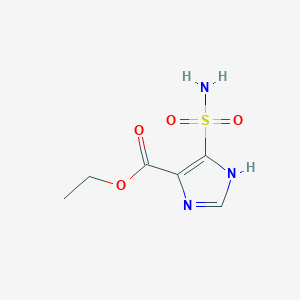
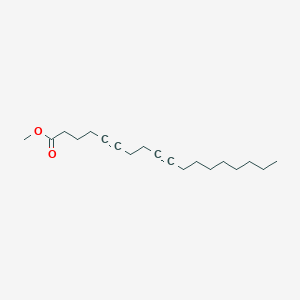
![4H-1,3-Thiazine, 5,6-dihydro-4,4,6-trimethyl-2-[(phenylmethyl)thio]-](/img/structure/B14613335.png)
